CHIR-98014

Beschreibung

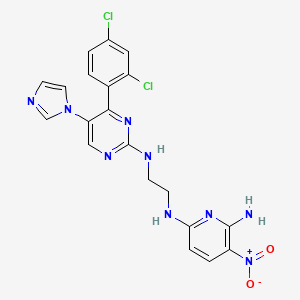

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N9O2/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCSIDIPDZWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2N3C=CN=C3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N9O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694251 |

Source

|

| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252935-94-7 |

Source

|

| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252935-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of CHIR-98014 and CHIR-99021: Potent and Selective GSK-3 Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CHIR-98014 and CHIR-99021 are potent, cell-permeable, ATP-competitive inhibitors of Glycogen Synthase Kinase 3 (GSK-3). Both compounds exhibit low nanomolar to sub-nanomolar efficacy against the two GSK-3 isoforms, GSK-3α and GSK-3β, leading to the activation of the canonical Wnt/β-catenin signaling pathway. While structurally related, they display distinct profiles in terms of potency, selectivity, and cellular effects. This technical guide provides a comprehensive comparison of this compound and CHIR-99021, detailing their biochemical and cellular activities, and providing protocols for their experimental evaluation.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies, such as neurodegenerative diseases, type 2 diabetes, and cancer. As a key negative regulator of the Wnt/β-catenin signaling pathway, inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.

This compound and CHIR-99021 have emerged as invaluable chemical tools for studying the physiological and pathological roles of GSK-3 and for exploring the therapeutic potential of GSK-3 inhibition. This guide aims to delineate the key differences between these two widely used inhibitors to aid researchers in selecting the appropriate compound for their specific experimental needs.

Biochemical and Cellular Activity

Both this compound and CHIR-99021 are highly potent inhibitors of both GSK-3 isoforms. However, this compound generally demonstrates slightly greater potency in biochemical assays.

In Vitro Kinase Inhibition

The inhibitory activity of this compound and CHIR-99021 against purified GSK-3α and GSK-3β is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of the two compounds.

| Compound | Target | IC50 (nM) | Ki (nM) |

| This compound | GSK-3α | 0.65[1] | - |

| GSK-3β | 0.58[1] | 0.87[1] | |

| CHIR-99021 | GSK-3α | 10 | - |

| GSK-3β | 6.7 | - |

Table 1: In Vitro Inhibitory Activity of this compound and CHIR-99021 against GSK-3 isoforms. Data represents typical values reported in the literature.

Kinase Selectivity

A critical aspect of a kinase inhibitor is its selectivity for the intended target over other kinases. Both this compound and CHIR-99021 exhibit high selectivity for GSK-3 over a broad panel of other kinases. CHIR-99021 is often cited as one of the most selective GSK-3 inhibitors available.[2] It has been shown to have little to no activity against a large panel of kinases, including cyclin-dependent kinases (CDKs). This compound also demonstrates excellent selectivity, being over 500-fold more selective for GSK-3β compared to a range of other kinases.[3]

| Compound | Off-Target Kinases (Example) | Activity |

| This compound | cdc2, erk2 | Less potent activity[1] |

| CHIR-99021 | CDK2, MAPK, PKB | Little activity |

Table 2: Selectivity Profile of this compound and CHIR-99021 against other kinases.

Cellular Activity and Cytotoxicity

In a cellular context, the efficacy of GSK-3 inhibitors is often assessed by their ability to activate the Wnt/β-catenin signaling pathway. This is commonly measured using a TCF/LEF reporter assay, which quantifies the transcriptional activity of β-catenin. The half-maximal effective concentration (EC50) for Wnt pathway activation provides a measure of the compound's cellular potency.

Cytotoxicity is another crucial parameter, and it is typically evaluated using cell viability assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) for cell viability indicates the concentration at which the compound induces 50% cell death. Comparative studies have shown that CHIR-99021 exhibits lower cytotoxicity in mouse embryonic stem cells compared to this compound.[4]

| Compound | Cell Line | EC50 (Wnt Activation) (µM) | IC50 (Cytotoxicity) (µM) |

| This compound | ES-D3 cells | - | 1.1[4] |

| CHO-IR cells | 0.106[1] | - | |

| Rat hepatocytes | 0.107[1] | - | |

| CHIR-99021 | ES-D3 cells | - | 4.9[4] |

| ES-CCE cells | - | >10 |

Table 3: Cellular Activity and Cytotoxicity of this compound and CHIR-99021.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Both this compound and CHIR-99021 exert their primary biological effects through the inhibition of GSK-3, a key component of the β-catenin destruction complex. In the absence of a Wnt signal, this complex, which also includes Axin, APC, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.

By inhibiting GSK-3, this compound and CHIR-99021 prevent the phosphorylation of β-catenin. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.

Experimental Protocols

In Vitro GSK-3 Kinase Inhibition Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 of an inhibitor.

Materials:

-

Recombinant human GSK-3α or GSK-3β

-

GSK-3 substrate peptide

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound and CHIR-99021 stock solutions (in DMSO)

-

96-well white opaque plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and CHIR-99021 in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the diluted inhibitors. Include wells with buffer only (no inhibitor) for the 100% activity control and wells with no enzyme for the background control.

-

Add the GSK-3 enzyme to all wells except the background control.

-

Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TCF/LEF Reporter Assay for Wnt Pathway Activation

This protocol outlines a method to measure the activation of the Wnt/β-catenin pathway in cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and CHIR-99021 stock solutions (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well white clear-bottom plates

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or CHIR-99021. Include a vehicle control (DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess the cytotoxicity of the inhibitors.

Materials:

-

Cells of interest (e.g., mouse embryonic stem cells)

-

Cell culture medium and supplements

-

This compound and CHIR-99021 stock solutions (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or CHIR-99021. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the cellular effects of this compound and CHIR-99021.

Conclusion

This compound and CHIR-99021 are both highly potent and selective inhibitors of GSK-3, making them powerful tools for investigating Wnt/β-catenin signaling and other GSK-3-mediated pathways. The primary distinctions lie in their relative potencies and cytotoxicity profiles. This compound exhibits slightly higher in vitro potency, while CHIR-99021 is generally considered to have a superior selectivity and a more favorable cytotoxicity profile, particularly in sensitive cell types like embryonic stem cells. The choice between these two inhibitors should be guided by the specific requirements of the experiment, including the desired potency, the sensitivity of the cellular model, and the importance of minimizing off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation and comparison of these and other GSK-3 inhibitors.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 4. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]

CHIR-98014: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98014 is a potent, cell-permeable, and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3).[1] This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, a plausible route for its chemical synthesis, and detailed experimental protocols for its characterization.

Discovery and Development

This compound was identified through the screening of combinatorial libraries of substituted dihydropyrimidines, which were found to be spontaneously oxidized to the more active aminopyrimidine form. This screening effort aimed to discover potent and selective inhibitors of GSK-3 for the potential treatment of type 2 diabetes.

Mechanism of Action

This compound is an ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates. This inhibition has significant effects on two key signaling pathways: the insulin signaling pathway and the Wnt/β-catenin signaling pathway.

Quantitative Data on this compound Activity

| Parameter | Value | Target | Cell Line/System | Reference |

| IC50 | 0.65 nM | GSK-3α | Cell-free assay | [1][2] |

| IC50 | 0.58 nM | GSK-3β | Cell-free assay | [1][2] |

| Ki | 0.87 nM | Human GSK-3β | Cell-free assay | [2][3] |

| EC50 | 106 nM | Glycogen Synthase Stimulation | CHO-IR cells | [2][3] |

| EC50 | 107 nM | Glycogen Synthase Stimulation | Rat hepatocytes | [2][3] |

| IC50 | 3.7 µM | Cdc2 | Cell-free assay | [3] |

Signaling Pathways

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[4][5][6][7][8] Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[4][5][6][7][8]

Caption: Wnt/β-catenin signaling with and without this compound.

Insulin Signaling Pathway

Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[9][10][11] This relieves the GSK-3-mediated inhibition of glycogen synthase, promoting glycogen synthesis.[11] By directly inhibiting GSK-3, this compound mimics the effect of insulin on this branch of the pathway, leading to enhanced glucose utilization.[9]

Caption: Insulin signaling pathway and the role of this compound.

Chemical Synthesis

The chemical name for this compound is N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine.[12] A plausible synthetic route can be derived from general methods for the synthesis of substituted aminopyrimidines.[13]

Proposed Synthetic Workflow

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. The inhibition of glycogen synthase kinase-3 by insulin or insulin-like growth factor 1 in the rat skeletal muscle cell line L6 is blocked by wortmannin, but not by rapamycin: evidence that wortmannin blocks activation of the mitogen-activated protein kinase pathway in L6 cells between Ras and Raf - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,6-PYRIDINEDIAMINE, N6-[2-[[4-(2,4-DICHLOROPHENYL)-5-(1H-IMIDAZOL-1-YL)-2-PYRIMIDINYL]AMINO]ETHYL]-3-NITRO- | 252935-94-7 [chemicalbook.com]

- 13. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

CHIR-98014: A Technical Guide to a Highly Selective GSK-3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CHIR-98014, a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various diseases such as diabetes, Alzheimer's disease, and cancer, making it a significant target for therapeutic intervention. This compound, a cell-permeable aminopyrimidine-based compound, serves as a powerful research tool for elucidating the physiological and pathological roles of GSK-3.

Core Properties of this compound

-

Chemical Name: N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-1-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine

-

Mechanism of Action: ATP-competitive inhibitor of GSK-3[3]

Quantitative Data

The following tables summarize the quantitative data regarding the potency, selectivity, and cellular activity of this compound.

Table 1: In Vitro Potency of this compound against GSK-3

| Target | IC₅₀ (nM) | Kᵢ (nM) |

| GSK-3α | 0.65[1][2] | ~10[4] |

| GSK-3β | 0.58[1][2] | 0.87[1] |

Table 2: Kinase Selectivity Profile of this compound

This compound exhibits over 500-fold selectivity for GSK-3β compared to a wide range of other kinases.[2]

| Kinase | IC₅₀ (µM) |

| GSK-3α/β | 0.00065 / 0.00058 |

| cdc2 | 3.7[3] |

| erk2 | >10[3] |

Table 3: Cellular Activity of this compound

| Assay | Cell Type | EC₅₀ (nM) | IC₅₀ (µM) |

| Glycogen Synthase (GS) Stimulation | CHO-IR cells | 106[1] | - |

| Glycogen Synthase (GS) Stimulation | Rat Hepatocytes | 107[1] | - |

| Wnt/β-catenin Pathway Activation (Brachyury-positive cells) | Mouse Embryonic Stem Cells | 320[1][5] | - |

| Cytotoxicity | Mouse ES-CCE cells | - | 1.1[1][5] |

Signaling Pathways

GSK-3 is a key regulatory kinase in multiple signaling pathways. This compound's inhibitory action has profound effects on these pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates TCF/LEF-mediated gene transcription.[5][6] This activation is crucial for processes like embryonic development and stem cell differentiation.[6]

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

Insulin Signaling Pathway

GSK-3 acts as a negative regulator in the insulin signaling pathway. Insulin binding to its receptor activates a cascade that leads to the phosphorylation and inhibition of GSK-3 by Akt (Protein Kinase B). By directly inhibiting GSK-3, this compound mimics and potentiates the effects of insulin.[4] This leads to increased glucose uptake and glycogen synthesis, making GSK-3 inhibitors a subject of interest in diabetes research.[7]

Caption: Potentiation of insulin signaling by this compound.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro GSK-3 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on GSK-3 using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human GSK-3α or GSK-3β enzyme

-

GSK-3 substrate peptide

-

Kinase assay buffer (e.g., containing HEPES, MgCl₂, EGTA, DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Luminometer

Methodology:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase assay buffer

-

Diluted this compound or DMSO (for control)

-

GSK-3 substrate peptide

-

Diluted GSK-3 enzyme (add to all wells except "no enzyme" control)

-

-

Initiate Reaction: Start the kinase reaction by adding a defined concentration of ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Wnt/β-catenin Pathway Activation Assay

This protocol uses a luciferase reporter assay to quantify the activation of the Wnt/β-catenin pathway in cells treated with this compound.

Materials:

-

Mouse embryonic stem cells (e.g., ES-D3) or other suitable cell line

-

Cell culture medium and supplements

-

TOPflash and FOPflash luciferase reporter plasmids (TOPflash contains TCF/LEF binding sites; FOPflash contains mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® kit.

-

Luminescence Measurement: Measure both Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized TOPflash values by the normalized FOPflash values or by the vehicle control TOPflash values.[5]

Protocol 3: In Vivo Glucose Tolerance Test

This protocol describes a general procedure to assess the effect of this compound on glucose metabolism in a diabetic animal model (e.g., db/db mice).

Materials:

-

Diabetic mouse model (e.g., db/db mice)

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)

-

Glucose solution (for oral or intraperitoneal administration)

-

Glucometer and test strips

-

Animal handling and restraint equipment

Methodology:

-

Acclimatization: Acclimate the animals to the housing conditions and handling procedures.

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) but allow free access to water.

-

Baseline Measurement: Measure the baseline blood glucose level from the tail vein (Time 0).

-

Compound Administration: Administer this compound (e.g., 30 mg/kg) or the vehicle control via the desired route (e.g., intraperitoneal injection).[1]

-

Glucose Challenge: After a specified time following compound administration (e.g., 4 hours), administer a glucose challenge (e.g., 2 g/kg) either orally (OGTT) or intraperitoneally (IPGTT).

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration versus time for both the treated and control groups. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion. A significant reduction in the AUC for the this compound-treated group compared to the control group indicates improved glucose tolerance.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective GSK-3 inhibitor like this compound.

Caption: Preclinical evaluation workflow for a GSK-3 inhibitor.

This guide provides a foundational understanding of this compound, its biochemical properties, and its application in research. As a highly potent and selective tool, this compound continues to be invaluable for investigating the complex biology of GSK-3.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. GSK-3 Inhibitor XXIX, CHIR98014 [sigmaaldrich.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Acute in vitro inhibition of glycogen synthase kinase-3 potentiates insulin signaling in type I skeletal muscle of Zucker Diabetic Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cell Permeability of CHIR-98014: A Technical Guide

Abstract: CHIR-98014 is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3), playing a crucial role in the modulation of the Wnt/β-catenin and insulin signaling pathways. Its efficacy in cellular and in vivo models is fundamentally dependent on its ability to cross the cell membrane. This technical guide provides a comprehensive overview of the cell permeability of this compound, including its mechanism of action, relevant signaling pathways, and detailed protocols for assessing cell permeability using standard in vitro assays.

This compound: Overview and Mechanism of Action

This compound is a small molecule that exhibits potent and selective inhibition of both GSK-3 isoforms, GSK-3α and GSK-3β, with IC50 values in the nanomolar range (0.65 nM and 0.58 nM, respectively).[1][2] Its cell-permeable nature allows it to access intracellular targets and exert its biological effects.[1] By inhibiting GSK-3, this compound activates the Wnt/β-catenin signaling pathway and potentiates insulin signaling, making it a valuable tool for research in areas such as stem cell differentiation, diabetes, and neurodegenerative diseases.[3]

Cell Permeability Data for this compound

| Property | Description | Source(s) |

| Permeability Classification | Cell-permeable | [1] |

| IC50 (GSK-3α) | 0.65 nM | [1][2] |

| IC50 (GSK-3β) | 0.58 nM | [1][2] |

| EC50 (Glycogen Synthase Stimulation) | 106 nM (CHO-IR cells), 107 nM (rat hepatocytes) | [1] |

| Molecular Weight | 486.31 g/mol | |

| Solubility | Soluble to 20 mM in DMSO with gentle warming |

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of GSK-3, a key negative regulator in two major signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes.

Insulin Signaling Pathway

In the insulin signaling pathway, GSK-3 phosphorylates and inactivates glycogen synthase (GS), the enzyme responsible for converting glucose into glycogen. Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B), which in turn phosphorylates and inhibits GSK-3. By directly inhibiting GSK-3, this compound mimics the effect of insulin signaling, leading to the activation of glycogen synthase and potentiation of glucose transport and utilization.[4]

Experimental Protocols for Permeability Assessment

To quantitatively assess the cell permeability of compounds like this compound, two common in vitro methods are employed: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Cell Permeability Assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that evaluates passive diffusion across an artificial lipid membrane.[5] A filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) and placed on top of an acceptor plate. The test compound diffuses from the donor well, through the lipid membrane, into the acceptor well. The concentration of the compound in both wells is measured after incubation to determine the permeability rate. This method is high-throughput and cost-effective for predicting passive intestinal absorption.[6]

Methodology:

-

Prepare Solutions: Dissolve the test compound (e.g., this compound) in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution at a known concentration (e.g., 10-100 µM). Prepare the acceptor buffer, which is typically the same buffer without the test compound.

-

Coat Membrane: Gently pipette 5 µL of the artificial membrane solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the filter of each well in the donor plate.

-

Assemble PAMPA Sandwich: Add the donor solution containing the test compound to the wells of the donor plate. Add the acceptor buffer to the wells of the acceptor plate. Carefully place the donor plate onto the acceptor plate, creating the "sandwich".

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

Sample Analysis: After incubation, separate the plates. Measure the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Cell Permeability Assay

Principle: The Caco-2 assay is a cell-based model that is considered the gold standard for predicting in vivo human intestinal absorption.[7][8] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions, mimicking the intestinal barrier.[9] This assay can measure both passive diffusion and active transport (including uptake and efflux).[9]

Methodology:

-

Cell Culture: Seed Caco-2 cells onto microporous Transwell™ filter inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

-

Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Alternatively, assess the passage of a low-permeability marker like Lucifer Yellow.[9]

-

Prepare Solutions: Prepare the transport buffer (e.g., Hank's Balanced Salt Solution) and the dosing solution containing the test compound (e.g., this compound) at a non-toxic concentration (e.g., 10 µM).

-

Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment. c. Incubate the plate at 37°C with 5% CO2, typically with gentle shaking. d. At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

-

Efflux Ratio Measurement (Basolateral to Apical): To determine if the compound is a substrate of efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction, adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.

-

Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Src | FGFR | S6 Kinase | GSK-3 | TargetMol [targetmol.com]

- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 6. enamine.net [enamine.net]

- 7. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Stabilizing Effect of CHIR-98014 on β-Catenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of CHIR-98014 on the stabilization of β-catenin, a critical protein in the Wnt signaling pathway. This document provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.

Introduction to this compound and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development, cell proliferation, and differentiation in adult tissues.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer.[2][3] A key regulatory protein in this cascade is β-catenin, the levels of which are tightly controlled by a multi-protein "destruction complex."[4][5] This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK-3), facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[4][6]

This compound is a potent and highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[7][8][9] By inhibiting both GSK-3α and GSK-3β isoforms, this compound prevents the phosphorylation of β-catenin.[1][10] This inhibition leads to the disruption of the destruction complex's function, resulting in the stabilization and accumulation of β-catenin in the cytoplasm.[1][10] Subsequently, stabilized β-catenin translocates to the nucleus, where it interacts with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[11][12]

Quantitative Data on this compound's Activity

The potency and efficacy of this compound in inhibiting GSK-3 and activating the Wnt/β-catenin pathway have been quantified in various studies. The following tables summarize key quantitative data for this compound and, for comparison, other relevant GSK-3 inhibitors.

Table 1: Inhibitory Potency of this compound against GSK-3 Isoforms

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | GSK-3α | 0.65 | Cell-free kinase assay | [13][14] |

| This compound | GSK-3β | 0.58 | Cell-free kinase assay | [7][8][13] |

Table 2: Cellular Activity of this compound in Wnt/β-Catenin Pathway Activation

| Compound | Cell Line | Assay | EC50 (µM) | IC50 (µM) | Reference |

| This compound | CHO-IR cells | Glycogen Synthase Stimulation | 0.106 | - | [13] |

| This compound | Rat Hepatocytes | Glycogen Synthase Stimulation | 0.107 | - | [13] |

| This compound | ES-D3 cells | Wnt/β-catenin reporter assay | - | - | [15] |

| This compound | ES-CCE cells | Wnt/β-catenin reporter assay | - | - | [15] |

| This compound | ES-D3 cells | Cell Viability | - | 1.1 | [15] |

| This compound | Mouse ES cells | Brachyury-positive cell induction | 0.32 | - | [15] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental procedures used to study its effects, the following diagrams have been generated using the DOT language.

Caption: Wnt/β-catenin signaling pathway with and without this compound.

Caption: Workflow for Western Blot analysis of β-catenin stabilization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on β-catenin stabilization.

Western Blotting for β-Catenin Accumulation

This protocol details the steps to quantify the levels of total and phosphorylated β-catenin in response to this compound treatment.

Materials:

-

Cell culture reagents

-

This compound (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Immunofluorescence for β-Catenin Nuclear Translocation

This protocol outlines the procedure to visualize the subcellular localization of β-catenin following this compound treatment.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound (in DMSO)

-

Vehicle control (DMSO)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-β-catenin

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle as described for Western blotting.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash three times with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-β-catenin antibody diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining: Wash three times with PBS and incubate with DAPI or Hoechst stain for 5-10 minutes.

-

Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and image using a fluorescence microscope.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway by quantifying the expression of a luciferase reporter gene under the control of TCF/LEF response elements.

Materials:

-

HEK293T or other suitable cell line

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound (in DMSO)

-

Vehicle control (DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid.

-

Treatment: After 24 hours, treat the transfected cells with a range of this compound concentrations or vehicle control.

-

Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Conclusion

This compound is a powerful research tool for investigating the Wnt/β-catenin signaling pathway. Its high potency and selectivity for GSK-3 make it an effective agent for stabilizing β-catenin and activating downstream signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the roles of GSK-3 and β-catenin in health and disease. The provided visualizations offer a clear conceptual framework for understanding the underlying molecular mechanisms and experimental approaches.

References

- 1. elifesciences.org [elifesciences.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptglab.com [ptglab.com]

- 6. GSK-3 Phosphorylates δ-Catenin and Negatively Regulates Its Stability via Ubiquitination/Proteosome-mediated Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Quantifying β-catenin subcellular dynamics and cyclin D1 mRNA transcription during Wnt signaling in single living cells | eLife [elifesciences.org]

- 11. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Wnt-3a and R-spo1 conditioned media reporter assay [protocols.io]

- 14. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]

- 15. researchgate.net [researchgate.net]

Foundational Studies of CHIR-98014 in Embryonal Rhabdomyosarcoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embryonal rhabdomyosarcoma (ERMS) is the most prevalent soft tissue sarcoma in children, characterized by impaired myogenic differentiation. Foundational research has identified Glycogen Synthase Kinase 3 (GSK3) inhibitors as a promising therapeutic class for ERMS. This technical guide focuses on a potent and selective GSK3 inhibitor, CHIR-98014, summarizing the core findings of its mechanism of action, and providing detailed experimental protocols and quantitative data from foundational studies. This compound has been shown to induce terminal myogenic differentiation in ERMS cells by activating the canonical Wnt/β-catenin signaling pathway.[1][2] This is achieved through the inhibition of GSK3, which leads to the stabilization and nuclear translocation of β-catenin, subsequently activating myogenic transcription factors.[1] The effects of this compound appear to be specific to the embryonal subtype of rhabdomyosarcoma.[1] This guide serves as a comprehensive resource for researchers aiming to build upon these foundational studies.

Introduction

Rhabdomyosarcoma (RMS) is a malignant tumor of mesenchymal origin that resembles developing skeletal muscle.[3] The embryonal subtype (ERMS) is the most common and is often associated with a less aggressive clinical course than the alveolar subtype (ARMS).[3] However, for patients with relapsed or metastatic ERMS, the prognosis remains poor, highlighting the urgent need for novel therapeutic strategies.[2] A key pathological feature of ERMS is the arrest of tumor cells in an undifferentiated, proliferative state.[3] Consequently, therapeutic approaches aimed at inducing terminal differentiation represent a rational strategy for treatment.

High-throughput screening has identified inhibitors of Glycogen Synthase Kinase 3 (GSK3) as potent inducers of myogenic differentiation in ERMS cells.[2] this compound is a highly selective, ATP-competitive inhibitor of both GSK3 isoforms, GSK3α and GSK3β.[4] This document provides an in-depth overview of the foundational studies investigating the effects of this compound on ERMS, with a focus on its mechanism of action through the Wnt/β-catenin pathway.

Quantitative Data

| Compound | Target | IC50 (Cell-Free Assay) | Reference |

| This compound | GSK-3α | 0.65 nM | [4][5] |

| This compound | GSK-3β | 0.58 nM | [4][5] |

Table 1: In Vitro Kinase Inhibition by this compound.

| Cell Line | Cell Type | Assay | Compound | IC50 | Reference |

| ES-CCE | Mouse Embryonic Stem Cells | Cytotoxicity | This compound | 1.1 µM | [6] |

Table 2: Cytotoxicity of this compound in a Non-ERMS Murine Cell Line.

| Cell Lines | Treatment | Observed Effect | Statistical Significance | Reference |

| RD, 381T | This compound | Induction of Myogenic Differentiation | P < 0.05 | [1] |

Table 3: Qualitative and Semi-Quantitative Effects of this compound on Embryonal Rhabdomyosarcoma Cell Lines. Note: Specific percentages of differentiation were not provided in the foundational study for this compound.

Signaling Pathway

This compound exerts its pro-differentiative effects in ERMS by modulating the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK3, this compound prevents the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of genes that promote myogenic differentiation.

Caption: this compound mechanism in ERMS via Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational studies of this compound in ERMS.

Cell Culture and Treatment

-

Cell Lines: Human embryonal rhabdomyosarcoma cell lines RD and 381T are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Differentiation Assay:

-

Seed cells in appropriate well plates (e.g., 96-well for immunofluorescence).

-

Allow cells to adhere overnight.

-

Replace growth medium with differentiation medium (DMEM with 2% horse serum).

-

Treat cells with this compound at the desired concentration (or DMSO as a vehicle control) for 72 hours.

-

Western Blot for β-catenin Stabilization

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-total β-catenin (e.g., 1:1000 dilution)

-

Anti-phospho-β-catenin (Ser33/37/Thr41) (e.g., 1:1000 dilution)

-

Anti-GAPDH or β-actin (loading control, e.g., 1:5000 dilution)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Myogenic Differentiation

-

Cell Seeding and Treatment: Seed ERMS cells on glass coverslips in a 24-well plate and treat with this compound as described in section 4.1.

-

Fixation: After 72 hours, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash cells three times with PBS and block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate cells with primary antibody against Myosin Heavy Chain (MF20) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize and capture images using a fluorescence microscope. The percentage of MF20-positive cells can be quantified by counting the number of green fluorescent cells relative to the total number of DAPI-stained nuclei.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating the effect of this compound on ERMS and the logical relationship of its mechanism of action.

Caption: Experimental workflow for assessing this compound in ERMS.

Caption: Logical flow of this compound's anti-tumor mechanism.

Conclusion

The foundational studies on this compound in embryonal rhabdomyosarcoma have established it as a potent inducer of myogenic differentiation through the inhibition of GSK3 and subsequent activation of the Wnt/β-catenin signaling pathway. While quantitative data regarding its IC50 in ERMS cell lines and in vivo efficacy are not fully detailed in the primary literature, the mechanism of action is well-supported by the available evidence. The experimental protocols and workflows provided in this guide offer a comprehensive starting point for further investigation into the therapeutic potential of this compound and other GSK3 inhibitors for the treatment of embryonal rhabdomyosarcoma. Future studies should focus on detailed dose-response analyses in a broader panel of ERMS cell lines and in vivo xenograft models to translate these promising foundational findings toward clinical application.

References

- 1. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Mechanisms of Impaired Differentiation in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

- 5. SRC family kinase (SFK) inhibition reduces rhabdomyosarcoma cell growth in vitro and in vivo and triggers p38 MAP kinase-mediated differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycogen synthase kinase 3 regulates PAX3-FKHR-mediated cell proliferation in human alveolar rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CHIR-98014 on Insulin Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of CHIR-98014, a potent and highly selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, on insulin action. By elucidating its mechanism and downstream effects, this document serves as a comprehensive resource for researchers and professionals in the fields of diabetes, metabolism, and drug discovery.

Introduction: The Role of GSK-3 in Insulin Resistance

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the context of insulin signaling, GSK-3 acts as a negative regulator. Elevated levels and activity of GSK-3 are associated with insulin resistance, a hallmark of type 2 diabetes. GSK-3 phosphorylates and inactivates glycogen synthase, a key enzyme in glycogen synthesis. Furthermore, it can negatively impact other components of the insulin signaling cascade. Therefore, inhibition of GSK-3 presents a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.

This compound has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for both GSK-3α and GSK-3β isoforms.[1][2][3][4] This guide will delve into the quantitative effects of this compound on insulin signaling, glucose metabolism, and its performance in various experimental models.

Mechanism of Action: Potentiating Insulin Signaling

This compound functions as an ATP-competitive inhibitor of GSK-3, effectively blocking its catalytic activity.[1] By inhibiting GSK-3, this compound mimics and enhances several downstream effects of insulin signaling. The primary mechanism involves the dephosphorylation and activation of glycogen synthase, leading to increased glycogen synthesis.[5][6] Moreover, studies have demonstrated that this compound can potentiate insulin-stimulated glucose transport by influencing the insulin signaling pathway at multiple levels.

The following diagram illustrates the central role of this compound in modulating the insulin signaling pathway:

Quantitative Data on this compound's Efficacy

The following tables summarize the key quantitative data on the inhibitory potency and cellular effects of this compound, compiled from various in vitro and in vivo studies.

Table 1: Inhibitory Potency of this compound against GSK-3

| Parameter | GSK-3α | GSK-3β | Selectivity | Reference(s) |

| IC₅₀ | 0.65 nM | 0.58 nM | >500-fold vs. other kinases | [2][4] |

| Kᵢ | 16 nM | 4 nM | >500 to 10,000-fold vs. other kinases | [7] |

Table 2: Effects of this compound on Cellular Glucose Metabolism

| Cell/Tissue Type | Parameter | Effect of this compound | Concentration | Reference(s) |

| CHO-IR cells | Glycogen Synthase Activation (EC₅₀) | 106 nM | - | [8] |

| Primary Rat Hepatocytes | Glycogen Synthase Activation (EC₅₀) | 107 nM | - | [8] |

| Cultured Human Skeletal Muscle Cells | Glycogen Synthase Activation | Dose-dependent, max at ~2 µM | ~2 µM | [6][9] |

| Cultured Human Skeletal Muscle Cells | Glucose Incorporation into Glycogen | Acutely stimulated | 2 µM | [6] |

| Cultured Human Skeletal Muscle Cells | Basal Glucose Uptake (Chronic) | Increased by 154 ± 32% | 2.5 µM (4 days) | [6][9] |

| Cultured Human Skeletal Muscle Cells | Insulin-Stimulated Glucose Uptake (Chronic) | Increased by 219 ± 74% | 2.5 µM (4 days) | [6][9] |

| Isolated Soleus Muscle (ZDF Rats) | Insulin-Stimulated Glucose Transport (EC₅₀) | Returned to 66 nM from 115 nM | 500 nM | |

| Isolated Soleus Muscle (ZDF Rats) | Basal Glucose Transport | No effect | 500 nM | [8] |

Table 3: In Vivo Effects of this compound in Animal Models of Diabetes

| Animal Model | Administration | Effect | Dose | Reference(s) |

| ZDF Rats | Single oral or subcutaneous dose | Lowered blood glucose, improved glucose disposal | 30-48 mg/kg | [5] |

| db/db Mice | Single dose | Reduced fasting hyperglycemia, improved glucose disposal | 30 mg/kg | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

In Vitro GSK-3 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against GSK-3α and GSK-3β.

Materials:

-

Recombinant human GSK-3α and GSK-3β

-

Peptide substrate (e.g., a derivative of glycogen synthase)

-

This compound

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 7.5)

-

Phosphocellulose paper or other suitable separation matrix

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, GSK-3 enzyme, and peptide substrate.

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all assays).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Glycogen Synthase Activity Assay

Objective: To measure the activation of glycogen synthase in response to this compound in cultured cells.

Materials:

-

Cultured cells (e.g., CHO-IR, primary hepatocytes, human skeletal muscle cells)

-

This compound

-

Cell lysis buffer

-

Glycogen synthase assay buffer containing UDP-[¹⁴C]glucose

-

Glycogen

-

Ethanol

-

Scintillation cocktail

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and collect the supernatant containing the cellular proteins.

-

Initiate the glycogen synthase activity assay by adding the cell lysate to the assay buffer containing UDP-[¹⁴C]glucose and glycogen.

-

Incubate the reaction mixture.

-

Precipitate the newly synthesized [¹⁴C]-labeled glycogen by adding ethanol.

-

Wash the glycogen pellet to remove unincorporated UDP-[¹⁴C]glucose.

-

Resuspend the pellet and measure the radioactivity using a scintillation counter.

-

Express the glycogen synthase activity as the amount of UDP-glucose incorporated into glycogen per unit of time per milligram of protein.

-

Calculate the EC₅₀ for glycogen synthase activation by this compound.

Glucose Uptake Assay in Cultured Cells

Objective: To assess the effect of this compound on basal and insulin-stimulated glucose uptake.

Materials:

-

Differentiated myotubes or adipocytes

-

This compound

-

Insulin

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-[³H]glucose or other labeled glucose analog

-

Cytochalasin B (as a negative control for transport)

-

Cell lysis buffer

-

Scintillation counter

Procedure:

-

Culture and differentiate cells as required.

-

For chronic treatment studies, incubate cells with this compound for the desired duration (e.g., 4 days).[6][9]

-

For acute studies, pre-incubate cells with this compound for a shorter period (e.g., 30-60 minutes).

-

Wash the cells and incubate them in KRH buffer with or without insulin.

-

Initiate glucose uptake by adding 2-deoxy-[³H]glucose.

-

After a defined incubation period, stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of the cell lysate.

The following diagram outlines a typical experimental workflow for assessing the impact of this compound on insulin-stimulated glucose uptake in cultured cells.

References

- 1. GSK-3 Inhibitor XXIX, CHIR98014 | 252935-94-7 [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. creative-enzymes.com [creative-enzymes.com]

- 4. CHIR 98014 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 5. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of glycogen synthase kinase 3 improves insulin action and glucose metabolism in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

CHIR-98014: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-98014 is a potent and highly selective, ATP-competitive inhibitor of glycogen synthase kinase 3 (GSK-3). With IC50 values in the nanomolar range for both GSK-3α and GSK-3β isoforms, it offers a powerful tool for investigating the multifaceted roles of GSK-3 in the central nervous system. GSK-3 is a critical kinase implicated in a wide array of neuronal processes, including neuronal development, synaptic plasticity, and the pathogenesis of neurodegenerative diseases. Dysregulation of GSK-3 activity has been linked to conditions such as Alzheimer's disease, Parkinson's disease, and mood disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in neuroscience research.

Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of both GSK-3α and GSK-3β. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, a crucial pathway in neural development and function. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its closely related analog, CHIR-99021, to provide a comparative overview of their potency and effects.

| Parameter | This compound | CHIR-99021 | Cell Type/Assay Condition | Reference |

| IC50 (GSK-3α) | 0.65 nM | - | Cell-free assay | [1] |

| IC50 (GSK-3β) | 0.58 nM | - | Cell-free assay | [1] |

| Ki (human GSK-3β) | 0.87 nM | - | Cell-free assay | [1] |

| IC50 (Cytotoxicity) | 1.1 µM | 4.9 µM | Mouse embryonic stem cells (ES-D3) | [2] |

| EC50 (Wnt/β-catenin activation) | 0.32 µM | 3.19 µM | Mouse embryonic stem cells | [2] |

Note: The cytotoxicity and Wnt/β-catenin activation data were generated in mouse embryonic stem cells, and these values may vary in different neuronal cell types.

Experimental Protocols

In Vitro Neuroprotection Assay

This protocol provides a framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in primary cortical neurons.

1. Materials:

-

This compound (stock solution in DMSO)

-

Primary cortical neurons (e.g., from E18 rat or mouse embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Neurotoxin of choice (e.g., glutamate, amyloid-beta oligomers)

-

MTT or LDH assay kit for cell viability assessment

2. Protocol:

-

Cell Plating: Isolate and plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation.

-

This compound Treatment: Prepare serial dilutions of this compound in pre-warmed culture medium. A suggested starting concentration range is 0.1 µM to 10 µM.

-

Pre-treatment: Gently replace half of the culture medium with the this compound-containing medium and incubate for 24 hours.

-

Neurotoxic Insult: After the pre-treatment period, add the neurotoxin to the culture medium at a pre-determined toxic concentration.

-

Incubation: Co-incubate the neurons with this compound and the neurotoxin for 24-48 hours.

-

Viability Assessment: Measure neuronal viability using a standard MTT or LDH assay according to the manufacturer's instructions.

Western Blot for Phosphorylated Tau

This protocol describes the detection of changes in the phosphorylation of Tau, a key substrate of GSK-3β, in response to this compound treatment.

1. Materials:

-

Neuronal cell culture or brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent and imaging system

2. Protocol:

-

Cell Lysis: Treat neuronal cells with the desired concentration of this compound for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer. For tissue samples, homogenize in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phosphorylated Tau overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Strip the membrane and re-probe for total Tau and a loading control (e.g., β-actin) to normalize the levels of phosphorylated Tau.

Signaling Pathways and Experimental Workflows

GSK-3β Signaling Pathway in Neurons

The following diagram illustrates the central role of GSK-3β in neuronal signaling and how its inhibition by this compound can impact downstream effectors.

Experimental Workflow for Neuroprotection Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the neuroprotective potential of this compound.

Conclusion

This compound is a valuable pharmacological tool for dissecting the complex roles of GSK-3 in the nervous system. Its high potency and selectivity make it an excellent candidate for in vitro and in vivo studies aimed at understanding the molecular mechanisms underlying neuronal function and dysfunction. The information and protocols provided in this guide are intended to serve as a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of GSK-3 inhibition in various neurological disorders. As with any experimental work, optimization of concentrations, incubation times, and specific methodologies will be necessary for different model systems.

References

Methodological & Application

Application Notes and Protocols for Definitive Endoderm Induction using CHIR-98014

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into definitive endoderm (DE) is a critical first step for generating various endodermal lineages, such as pancreatic islets, hepatocytes, and lung epithelium. CHIR-98014 is a potent small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound stabilizes β-catenin, allowing its translocation to the nucleus and the activation of Wnt target genes that are crucial for inducing mesendoderm and subsequent definitive endoderm specification.[1][2][3] These application notes provide a comprehensive guide to using this compound for the efficient generation of definitive endoderm from PSCs.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound mimics the effect of Wnt ligand binding by inhibiting GSK-3. In the absence of a Wnt signal, GSK-3 is active and phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of downstream target genes essential for definitive endoderm formation.[1][2][3]

Data Presentation

The following tables summarize quantitative data on the efficiency of definitive endoderm induction using CHIR compounds, based on the expression of key DE markers.

Table 1: Definitive Endoderm Induction Efficiency using CHIR Compounds

| Cell Line | CHIR Compound (Concentration) | Duration (days) | Marker(s) Assessed | Induction Efficiency (%) | Reference |

| hESCs (Shef-3) | 1m (GSK-3 inhibitor) (2 µM) | 7 | FOXA2 | 73 ± 13 | [4] |

| hESCs (H1) | CHIR-99021 (3 µM) + Activin A (100 ng/mL) | 3 | SOX17+, CXCR4+ | >90 | |